molecular formula C10H20Cl2S4 B2721515 1,14-Dichloro-3,6,9,12-tetrathiatetradecane CAS No. 125730-52-1

1,14-Dichloro-3,6,9,12-tetrathiatetradecane

Cat. No.: B2721515
CAS No.: 125730-52-1
M. Wt: 339.41
InChI Key: VDDUIWFFQHAVEB-UHFFFAOYSA-N
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Description

1,14-Dichloro-3,6,9,12-tetrathiatetradecane is a synthetic organic compound that functions as a versatile bifunctional alkylating agent in materials science and chemical biology research. Its structure features a 14-carbon chain interrupted by four sulfur (thia) ether groups, terminating in reactive chloro groups at both ends. This design makes it a valuable reagent for creating covalent crosslinks between nucleophilic sites, such as thiols, on target molecules or surfaces. In polymer chemistry, it is employed as a monomer or chain extender for the synthesis of polythioethers and other specialty polymers, where it can impart flexibility and specific chemical properties to the resulting material. In bioconjugation, researchers utilize this compound to create stable bridges between biomolecules, such as proteins or peptides, for the study of molecular interactions or the development of biosensors. The presence of multiple thioether linkages in its backbone may also influence the solubility and electronic characteristics of the final constructs. As with all reagents of this nature, optimal reaction conditions, including solvent, temperature, and pH, must be determined for each specific application. 1,14-Dichloro-3,6,9,12-tetrathiatetradecane is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1,2-bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Cl2S4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDUIWFFQHAVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCSCCCl)SCCSCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,14-Dichloro-3,6,9,12-tetrathiatetradecane typically involves the reaction of 2-chloroethanethiol with 1,2-dibromoethane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the 1,2-dibromoethane, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,14-Dichloro-3,6,9,12-tetrathiatetradecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium hydroxide (KOH) are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,14-Dichloro-3,6,9,12-tetrathiatetradecane has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,14-Dichloro-3,6,9,12-tetrathiatetradecane involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, leading to various biological effects. The molecular targets include thiol groups in proteins and the nitrogen atoms in nucleic acids. The pathways involved in its action are primarily related to its alkylating properties, which can result in the inhibition of cellular processes and induction of cytotoxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1,14-Dichloro-3,6,9,12-tetrathiatetradecane with structurally analogous compounds differing in heteroatoms (S, O, N) or terminal groups:

Compound Name Heteroatoms Terminal Groups Molecular Formula Molecular Weight Key Applications
1,14-Dichloro-3,6,9,12-tetrathiatetradecane 4 S Cl C₁₀H₂₀Cl₂S₄ 323.34 g/mol Ligand synthesis, cross-linking
1,14-Dibromo-3,6,9,12-tetraoxatetradecane 4 O Br C₁₀H₂₀Br₂O₄ 364.07 g/mol Cross-linker (MTS reagents)
3,6,9,12-Tetrathiatetradecane-1,14-dimesylate 4 S Mesyl (SO₃CH₃) C₁₂H₂₆O₈S₄ 438.57 g/mol Ligand precursor for Ru complexes
3,6,9,12-Tetraazatetradecane-1,14-diamine 4 N NH₂ C₁₀H₂₈N₆ 232.38 g/mol Polyamine for resin synthesis
3,6,9,12-Tetraoxatetradecane-1,14-diol 4 O OH C₁₀H₂₂O₆ 238.28 g/mol Solvent, polymer precursor

Spectral and Structural Data

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Tetrathiatetradecane-dichloride 2.72–2.84 (SCH₂), 3.60 (OCH₂ precursor) 678 (C–S–C) 323.34 ([M]⁺)
Tetraoxatetradecane-diol 3.50–3.70 (OCH₂) 3291 (OH), 678 (C–O–C) 238.28 ([M]⁺)
Tetraazatetradecane-diamine 1.40–1.60 (NH₂), 2.60 (NCH₂) 3300 (NH₂) 232.38 ([M+H]⁺)

Research Findings and Industrial Relevance

  • Ligand Design : The tetrathia compound’s sulfur atoms enhance ligand flexibility and metal-binding stability. For example, Ru(II) complexes with tetrathia ligands show 50–57% yield in synthesis, outperforming oxygen analogs in redox-active applications .
  • Cross-Linking Efficiency: Tetraoxa derivatives (e.g., M14M) achieve 20.8 Å spacer lengths, ideal for studying protein conformations, whereas tetrathia analogs may offer tunable rigidity for nanotechnology .
  • Toxicity and Safety : Sulfur-containing compounds generally exhibit higher toxicity (e.g., H315/H319 hazards) compared to oxygenated analogs, necessitating careful handling .

Biological Activity

1,14-Dichloro-3,6,9,12-tetrathiatetradecane is a sulfur-containing organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1,14-Dichloro-3,6,9,12-tetrathiatetradecane features a long carbon chain with alternating sulfur atoms and chlorinated sites. Its chemical formula is C14H24Cl2S4C_{14}H_{24}Cl_2S_4. The presence of multiple sulfur atoms suggests potential interactions with biological systems, particularly in redox reactions.

The biological activity of 1,14-Dichloro-3,6,9,12-tetrathiatetradecane is primarily attributed to its ability to interact with various biomolecules. It may exert effects through:

  • Redox Reactions : The sulfur atoms can participate in redox reactions, potentially influencing oxidative stress pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Cell Membrane Interaction : Chlorinated compounds often exhibit membrane-disrupting properties that can affect cell viability.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfur-containing compounds similar to 1,14-Dichloro-3,6,9,12-tetrathiatetradecane. For instance:

  • Study on Bacterial Inhibition : Research indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and interference with cellular respiration.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 1,14-Dichloro-3,6,9,12-tetrathiatetradecane were evaluated in various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)18

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various chlorinated and sulfur-containing compounds against Staphylococcus aureus and Escherichia coli:

  • Results : 1,14-Dichloro-3,6,9,12-tetrathiatetradecane showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. The study concluded that the compound's unique structure contributed to its enhanced antimicrobial activity compared to non-chlorinated analogs.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed:

  • Findings : Treatment with varying concentrations led to dose-dependent cell death. Flow cytometry analyses indicated increased levels of reactive oxygen species (ROS) and activation of caspase pathways in treated cells.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1,14-Dichloro-3,6,9,12-tetrathiatetradecane with high purity and yield?

  • Methodological Answer : Synthesis typically involves stepwise thioether formation and chlorination. Key steps include:

  • Thiol-ene click chemistry : To assemble the tetrathia backbone, optimize reaction conditions (e.g., UV irradiation time, stoichiometry of thiol and alkene precursors) to minimize disulfide byproducts .
  • Chlorination : Use sulfuryl chloride (SO₂Cl₂) or PCl₅ under inert atmosphere, controlling temperature (<0°C) to avoid over-chlorination. Monitor progress via TLC or GC-MS for intermediate verification .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can structural ambiguities in 1,14-Dichloro-3,6,9,12-tetrathiatetradecane be resolved using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : Use 2D NMR (COSY, HSQC, HMBC) to assign sulfur and chlorine proximity effects. For example, the deshielding of protons near sulfur atoms (δ ~2.5–3.5 ppm) and chlorine-induced splitting patterns in ¹³C NMR .
  • X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals in dichloromethane/hexane. Compare experimental bond lengths (C–S: ~1.81 Å, C–Cl: ~1.77 Å) with DFT-optimized models .
  • Raman spectroscopy : Identify characteristic S–S and C–Cl stretching vibrations (450–550 cm⁻¹ and 650–750 cm⁻¹, respectively) to confirm backbone integrity .

Q. What analytical methods are optimal for quantifying trace impurities in 1,14-Dichloro-3,6,9,12-tetrathiatetradecane?

  • Methodological Answer :

  • GC-MS : Use a polar column (e.g., DB-5MS) with splitless injection. Monitor for chlorinated byproducts (e.g., dichloroalkanes) via selected ion monitoring (SIM) at m/z 83, 85, and 49 .
  • HPLC-UV/ELSD : Employ a C18 column with acetonitrile/water mobile phase. Detect non-volatile impurities (e.g., sulfoxides) at 220 nm. Calibrate using spiked standards for quantification .
  • ICP-MS : Quantify residual metal catalysts (e.g., Fe, Pd) with detection limits <1 ppb. Digest samples in nitric acid/hydrogen peroxide (3:1 v/v) under microwave irradiation .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding affinity of 1,14-Dichloro-3,6,9,12-tetrathiatetradecane to biological targets like HER2 or ERK1?

  • Methodological Answer :

  • Docking Workflow : Prepare the ligand (AM1-BCC charges) and protein (PDB: 3PP0 for HER2). Use AutoDock Vina with a grid box covering the active site (20 ų). Validate protocols by redocking co-crystallized ligands (RMSD <2.0 Å) .
  • Scoring : Prioritize poses with lowest binding energy (ΔG < -8 kcal/mol) and hydrogen bonds to catalytic residues (e.g., HER2’s Lys753). Compare with known inhibitors (e.g., lapatinib) for competitive binding analysis .
  • MD Simulations : Run 100 ns simulations in GROMACS (CHARMM36 force field). Analyze stability via RMSD (<3 Å) and ligand-protein interaction frequency (e.g., sulfur-π interactions with Phe864) .

Q. What mechanistic insights can explain contradictory toxicity data for 1,14-Dichloro-3,6,9,12-tetrathiatetradecane in aquatic vs. mammalian models?

  • Methodological Answer :

  • Metabolite Profiling : Incubate the compound with liver microsomes (human vs. zebrafish) and analyze via LC-QTOF-MS. Identify species-specific metabolites (e.g., glutathione conjugates in mammals vs. sulfonic acids in fish) .
  • Reactive Oxygen Species (ROS) Assays : Use DCFH-DA probes in HepG2 cells and zebrafish embryos. Correlate ROS levels (FLUOstar Omega) with observed LC₅₀ differences (e.g., higher sensitivity in fish due to gill uptake) .
  • Transcriptomics : Perform RNA-seq on exposed models. Pathway enrichment (KEGG/GO) may reveal upregulated oxidative stress genes (e.g., sod1, gst) in fish vs. detoxification enzymes (e.g., cyp3a4) in mammals .

Q. How can researchers design derivatives of 1,14-Dichloro-3,6,9,12-tetrathiatetradecane to enhance stability while retaining bioactivity?

  • Methodological Answer :

  • Backbone Modification : Replace labile thioethers with dithiolanes (five-membered rings) via ring-closing metathesis. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Halogen Substitution : Substitute chlorine with fluorine using Balz-Schiemann reaction. Evaluate lipophilicity (logP via shake-flask method) and HER2 inhibition (IC₅₀ via MTT assay) .
  • Prodrug Strategies : Conjugate with PEGylated esters. Measure hydrolysis rates (pH 7.4 PBS) and cytotoxicity (HeLa cells) to balance solubility and activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported proton affinities or logP values for 1,14-Dichloro-3,6,9,12-tetrathiatetradecane?

  • Methodological Answer :

  • Standardized Protocols : Replicate measurements using IUPAC-recommended methods (e.g., potentiometric titration for proton affinity, HPLC retention time for logP). Cross-validate with computational tools (e.g., MarvinSketch, COSMO-RS) .
  • Interlaboratory Studies : Collaborate with multiple labs to assess interoperator variability. Use certified reference materials (e.g., NIST SRM 1946) to calibrate instruments .
  • Meta-Analysis : Apply multivariate regression to published data, identifying covariates (e.g., solvent polarity, temperature) that explain variance. Publish corrigenda for methodologically flawed studies .

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